
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
概要
説明
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C9H10BrNO2S It is characterized by the presence of a bromophenyl group attached to an isothiazolidine ring, which is further substituted with a dioxide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzylamine with sulfur dioxide and an appropriate oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like dichloromethane or acetonitrile
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Antidiabetic Applications
Recent studies have highlighted the antidiabetic potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its derivatives. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and glucose absorption.
Case Studies
A study published in the Journal of Medicinal Chemistry explored various derivatives of isothiazolidine and reported that modifications at the phenyl ring significantly enhanced their biological activity against α-glucosidase. For instance, the introduction of different substituents on the benzene ring altered the inhibitory potency, indicating structure-activity relationships that can be exploited for drug design .
Synthetic Chemistry Applications
The synthesis of this compound involves several methodologies that are relevant for organic synthesis.
Synthetic Pathways
The compound can be synthesized through various chemical reactions involving starting materials such as N-bromophenylacetamides and isothiazolidine derivatives. For example:
- Synthesis Method : The reaction of N-(4-bromophenyl)-2-chloroacetamide with appropriate nucleophiles under controlled conditions yields the desired isothiazolidine derivative.
- Yield : Typical yields range from 60% to 75%, depending on reaction conditions .
Reaction Step | Starting Material | Product | Yield (%) |
---|---|---|---|
Step 1 | N-(4-bromophenyl)-2-chloroacetamide | This compound | 75% |
Step 2 | Various nucleophiles | Modified derivatives | Varies |
Applications in Drug Development
The compound's unique structure allows for further modifications that can lead to the development of new therapeutic agents. Its derivatives have shown promise in anti-inflammatory and analgesic activities, making them suitable candidates for further pharmacological evaluation .
作用機序
The mechanism of action of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isothiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 2-(4-Chlorophenyl)isothiazolidine 1,1-dioxide
- 2-(4-Fluorophenyl)isothiazolidine 1,1-dioxide
- 2-(4-Methylphenyl)isothiazolidine 1,1-dioxide
Comparison: 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction profiles with biological targets and reagents.
生物活性
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a derivative of isothiazolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their therapeutic potential, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes crucial for cellular processes. For instance, it interacts with cyclin-dependent kinases (CDKs) and topoisomerases, leading to disruptions in cell cycle regulation and DNA replication.
- Cell Signaling Pathways : The compound affects cell signaling pathways by altering gene expression and inducing cytotoxicity in cancer cells. It has been reported to disrupt pathways that are vital for tumor growth and survival .
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting the proliferation of bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. This is achieved through hydrophobic interactions with key amino acid residues in bacterial proteins.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Key aspects include:
- Absorption and Distribution : The compound's solubility and stability under physiological conditions influence its absorption. Compounds with similar structures often face challenges related to low water solubility, which can affect their bioavailability.
- Metabolism : It interacts with metabolic pathways involving enzymes that regulate glycolysis and the tricarboxylic acid (TCA) cycle. This interaction can lead to altered metabolic fluxes within cells .
- Excretion : The elimination routes of this compound have not been extensively documented; however, its structural analogs typically undergo hepatic metabolism followed by renal excretion.
Biological Activity Data Table
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various isothiazolidine derivatives, this compound was evaluated against HepG2 liver cancer cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .
Case Study 2: Antidiabetic Potential
Research into the antidiabetic properties of compounds similar to 2-(4-Bromophenyl)isothiazolidine demonstrated effective inhibition of α-glucosidase activity. The compound showed promising results with an IC50 value of 0.11 µM, suggesting its potential role in managing blood glucose levels in diabetic patients .
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its efficacy in combination with other therapeutic agents could enhance its anticancer and antibacterial properties.
- Structural Modifications : Synthesis of analogs with varied substituents may improve potency or selectivity against specific targets.
- In Vivo Studies : Further studies are needed to evaluate the pharmacodynamics and safety profiles in animal models before clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide. A representative protocol involves using 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a hexafluoroisopropanol (HFIP)/nitromethane mixture. This method emphasizes the role of acidic conditions and fluorinated solvents in stabilizing intermediates and improving regioselectivity . Post-synthesis purification via HPLC (e.g., SunFire C18 column with gradient elution) is critical for isolating high-purity products, as demonstrated in analogous isothiazolidine syntheses .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography–mass spectrometry (LCMS) are standard for confirming molecular structure. For example, LCMS with electrospray ionization (ESI) can validate the molecular ion peak ([M+H]+) and retention time (e.g., Rt = 1.38 min for similar derivatives) . Discrepancies in NMR signals may arise from conformational flexibility of the isothiazolidine ring or residual solvent effects, necessitating repeated measurements under controlled conditions (e.g., deuterated solvents, temperature stabilization).
Q. What safety protocols are recommended for handling brominated isothiazolidine derivatives?
- Methodological Answer : While specific toxicological data for this compound are limited, analogs like 4-(Bromomethyl)benzaldehyde highlight risks of skin/eye irritation and respiratory hazards. Standard protocols include:
- Immediate flushing of eyes with water for 10–15 minutes followed by ophthalmologist consultation.
- Washing contaminated skin with soap/water for ≥15 minutes and removing clothing.
- Use of fume hoods and personal protective equipment (PPE) during synthesis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in receptor-binding predictions for brominated isothiazolidine derivatives?
- Methodological Answer : Divergent receptor-binding profiles (e.g., non-overlapping clusters in ML models) may stem from methodological differences in dataset generation. For example:
- Single-receptor models (e.g., rat I7 receptor) extrapolate chemical features from limited activity data, risking oversimplification.
- Multi-receptor approaches (e.g., heterologous expression of 464 receptors) provide broader agonistic profiles but require rigorous normalization to address genetic diversity. Hybrid models integrating wet-lab data (e.g., Saito et al.’s 52-mouse-receptor dataset) with computational meta-analysis (e.g., Haddad et al.’s multidimensional metrics) can mitigate bias .
Q. What strategies optimize the pharmacological activity of isothiazolidine 1,1-dioxide derivatives in drug discovery?
- Methodological Answer : Structural modifications at the 4-bromophenyl group and isothiazolidine ring can enhance target affinity. For instance, Novartis AG’s patent highlights rapamycin derivatives containing isothiazolidine 1,1-dioxide moieties, where bromine’s electron-withdrawing effects improve stability and bioavailability. Key steps include:
- Rational design : Introducing substituents (e.g., methoxy or amino groups) to modulate steric and electronic properties.
- In vitro screening : Prioritizing compounds with dual-action mechanisms (e.g., dual FFAR1/FFAR4 modulation) using LCMS-validated synthetic intermediates .
Q. How do solvent systems and catalysts influence regioselectivity in sulfonamidation reactions for isothiazolidine derivatives?
- Methodological Answer : HFIP/nitromethane mixtures enhance electrophilic activation of sulfonamides, favoring ring closure at the 2-position of the phenyl group. Boronic acids (e.g., 2,3,4,5-tetrafluorophenylboronic acid) act as Lewis acid catalysts, stabilizing transition states during sulfonamidation. Oxalic acid dihydrate further protonates intermediates, reducing side reactions (e.g., dimerization). Yield optimization requires balancing solvent polarity (HFIP’s high dielectric constant) with reaction temperature (typically 50–80°C) .
Q. Data Contradiction Analysis
Q. Why do NMR spectra of isothiazolidine derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic ring puckering in the isothiazolidine 1,1-dioxide scaffold can lead to variable coupling constants (e.g., vicinal ¹H-¹H couplings). Low-temperature NMR (e.g., –40°C) or deuterated DMSO-d₆ can "freeze" conformers, simplifying spectra. Comparative analysis with X-ray crystallography data (where available) is recommended to resolve ambiguities .
Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?
- Methodological Answer : Calibrate models using experimentally validated datasets (e.g., Saito et al.’s receptor-odorant matrix) to reduce algorithmic bias. For example:
特性
IUPAC Name |
2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQGSNNXYYJBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501985 | |
Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-16-7 | |
Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。